5-Methyl-1-(2-methylphenyl)imidazolidine-2,4-dione
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Overview
Description
5-Methyl-1-(o-tolyl)imidazolidine-2,4-dione is a heterocyclic compound that belongs to the class of imidazolidine-2,4-diones. These compounds are known for their significant pharmacological properties, including anticonvulsant and antiarrhythmic activities . The presence of the imidazolidine ring structure contributes to its biological activity, making it a compound of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1-(o-tolyl)imidazolidine-2,4-dione typically involves the reaction of amino acids with phenylglycine, phenyl isocyanate, and phenyl isothiocyanate . The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane at temperatures ranging from -40°C to room temperature . The yields of the synthesized compounds are generally high, ranging from 70% to 74% .
Industrial Production Methods: Industrial production methods for imidazolidine-2,4-diones often involve microwave-assisted synthesis, which enhances the efficiency and yield of the reaction . This method allows for the rapid and uniform heating of the reaction mixture, leading to shorter reaction times and higher product purity.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1-(o-tolyl)imidazolidine-2,4-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of the imidazolidine ring, which can interact with different reagents under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions of 5-Methyl-1-(o-tolyl)imidazolidine-2,4-dione include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . Substitution reactions often involve the use of halogenating agents and nucleophiles under mild to moderate conditions .
Major Products: The major products formed from these reactions include various substituted imidazolidine-2,4-diones, which exhibit enhanced biological activities . These products are often characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures .
Scientific Research Applications
5-Methyl-1-(o-tolyl)imidazolidine-2,4-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential anticonvulsant, antibacterial, and anti-inflammatory properties . The compound is also used in the development of new pharmaceuticals and as a ligand in asymmetric catalysis .
Mechanism of Action
The mechanism of action of 5-Methyl-1-(o-tolyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind to voltage-gated sodium channels, inhibiting their activity and thereby exerting its anticonvulsant effects . Additionally, it may interact with other proteins and enzymes involved in inflammatory and bacterial processes .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 5-Methyl-1-(o-tolyl)imidazolidine-2,4-dione include other imidazolidine-2,4-diones and thiazolidine-2,4-diones . These compounds share the imidazolidine ring structure but differ in their substituents, leading to variations in their biological activities .
Uniqueness: What sets 5-Methyl-1-(o-tolyl)imidazolidine-2,4-dione apart from other similar compounds is its specific substitution pattern, which enhances its pharmacological properties . The presence of the methyl and o-tolyl groups contributes to its unique binding affinity and selectivity for certain molecular targets .
Properties
CAS No. |
51027-17-9 |
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Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
5-methyl-1-(2-methylphenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O2/c1-7-5-3-4-6-9(7)13-8(2)10(14)12-11(13)15/h3-6,8H,1-2H3,(H,12,14,15) |
InChI Key |
ZXHLHWBISHGPTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC(=O)N1C2=CC=CC=C2C |
Origin of Product |
United States |
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